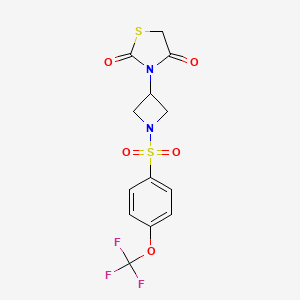

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethoxy group, a sulfonyl group, and a thiazolidine-2,4-dione moiety, which contribute to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups in place of the trifluoromethoxy group.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a thiazolidine core, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the trifluoromethoxy group enhances its lipophilicity and biological activity, making it an attractive candidate for drug development. The sulfonyl groups attached to the azetidine and phenyl rings contribute to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The primary application of 3-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione lies in its potential as a therapeutic agent. Thiazolidinedione derivatives have been extensively studied for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which are crucial in managing conditions like type 2 diabetes by improving insulin sensitivity and glucose metabolism .

Antioxidant Activity

Research has indicated that thiazolidine derivatives possess significant antioxidant properties. A study on similar compounds demonstrated their ability to scavenge free radicals, suggesting that this compound may also exhibit protective effects against oxidative stress-related diseases .

Antimicrobial Properties

Thiazolidine derivatives have shown promising antimicrobial activity. For instance, compounds derived from thiazolidine have been investigated for their effectiveness against various bacterial strains, indicating that the target compound might also possess similar properties .

Non-linear Optical Applications

The unique structural features of thiazolidine derivatives allow them to be explored as materials for non-linear optical applications. The first hyperpolarizability values of synthesized thiazolidine derivatives suggest their suitability for use in optical devices .

Case Study 1: PPAR-γ Agonism

In a study examining the pharmacological effects of thiazolidinedione derivatives, researchers found that compounds similar to this compound activated PPAR-γ pathways effectively, leading to improved insulin sensitivity in diabetic models. This highlights the potential of such compounds in diabetes management .

Case Study 2: Antioxidant Efficacy

A comparative study on various thiazolidine derivatives revealed that certain modifications enhanced their antioxidant capacities significantly. The results indicated that the trifluoromethoxy substitution could play a pivotal role in improving the radical-scavenging abilities of these compounds .

Mecanismo De Acción

The mechanism of action of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethoxy and sulfonyl groups play crucial roles in its binding affinity and specificity, while the thiazolidine-2,4-dione moiety contributes to its overall stability and reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)benzenesulfonyl chloride

- Trifluoromethylthio compounds

- Pentafluorosulfanyl compounds

Uniqueness

Compared to similar compounds, 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the thiazolidine-2,4-dione moiety provides additional sites for chemical modification and interaction with biological targets .

Actividad Biológica

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, sulfonyl groups, and a trifluoromethoxy moiety, which contribute to its unique chemical properties and biological interactions. The following sections delve into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include the formation of the azetidine ring and the introduction of sulfonyl and trifluoromethoxy groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its anticancer properties and potential as an insulin sensitizer.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer activity against several cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in leukemia and CNS cancer lines. In vitro studies have demonstrated that specific derivatives can achieve over 70% inhibition rates against these cancer types .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

This table summarizes findings from studies assessing the anticancer efficacy of thiazolidine derivatives, highlighting their potential as therapeutic agents.

Insulin Sensitization

In addition to anticancer properties, some thiazolidine derivatives have demonstrated insulin-sensitizing effects. In vivo studies reveal that certain compounds can enhance glucose uptake in insulin-resistant models, effectively reversing metabolic disorders associated with type 2 diabetes . These findings suggest that the compound may modulate pathways involved in glucose metabolism.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the sulfonyl groups interact with various molecular targets, influencing enzyme activity and receptor binding. This interaction may lead to modulation of signaling pathways associated with cancer cell proliferation and metabolic regulation.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological profiles of thiazolidine derivatives:

- Antitumor Efficacy : A study assessed multiple thiazolidinone derivatives for their antiproliferative activity against different cancer cell lines including A549 (lung), HepG2 (liver), and MCF-7 (breast). The most active compounds exhibited significantly lower IC50 values compared to standard chemotherapy agents .

- Metabolic Effects : Another investigation reported that specific thiazolidinone derivatives improved insulin sensitivity in high-carbohydrate diet-induced insulin-resistant mice. The compounds not only reduced hyperglycemia but also improved lipid profiles by lowering triglycerides and cholesterol levels .

Propiedades

IUPAC Name |

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O5S2/c14-13(15,16)23-9-1-3-10(4-2-9)25(21,22)17-5-8(6-17)18-11(19)7-24-12(18)20/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWJTXBTGEXSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CSC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.